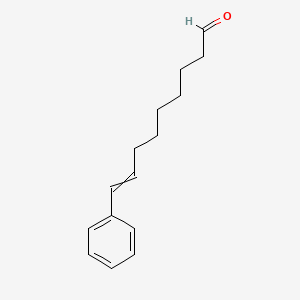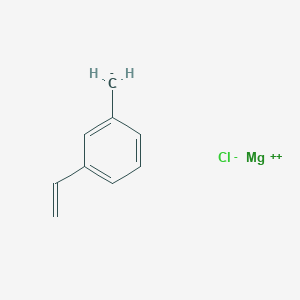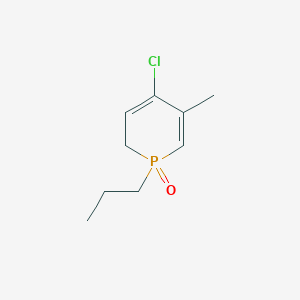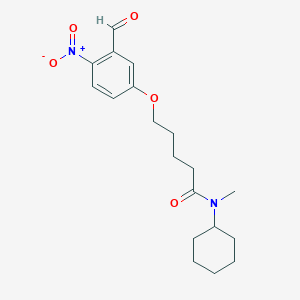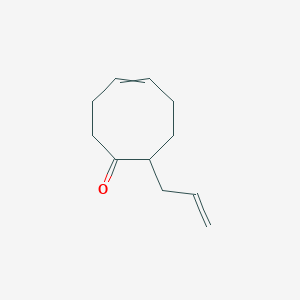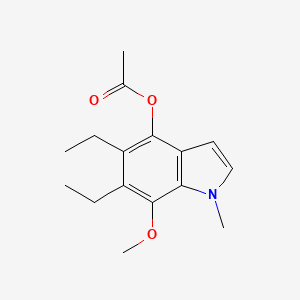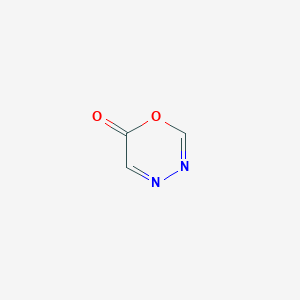
6H-1,3,4-Oxadiazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3,4-Oxadiazin-6-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring with three nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,4-Oxadiazin-6-one can be achieved through several methods. One common approach involves the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method involves aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates to produce 1,3,4-oxadiazines . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield. For example, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been demonstrated to be practical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6H-1,3,4-Oxadiazin-6-one undergoes various chemical reactions, including cycloadditions, oxidation, and substitution reactions. Cycloaddition reactions with bicyclo[2.1.1]hexenes and other olefins have been extensively studied . These reactions often result in the formation of dihydro-alpha-pyrones and other complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrazine, and guanidine. Reaction conditions often involve the use of solvents such as methanol and the presence of catalysts like DMAP .
Major Products: The major products formed from the reactions of this compound include dihydro-alpha-pyrones, enol lactones, and triazine derivatives
Applications De Recherche Scientifique
6H-1,3,4-Oxadiazin-6-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . In materials science, it is used in the synthesis of functionalized polymers and other advanced materials. Additionally, this compound derivatives have been explored for their agrochemical properties, making them valuable in the development of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 6H-1,3,4-Oxadiazin-6-one involves its ability to undergo cycloaddition reactions, leading to the formation of various bioactive compounds. The molecular targets and pathways involved in these reactions depend on the specific structure of the oxadiazinone derivative and the nature of the reacting species . For example, the addition of bromine to gamma-oxoketenes and the subsequent elimination of hydrogen bromide result in the formation of alpha-pyrones .
Comparaison Avec Des Composés Similaires
6H-1,3,4-Oxadiazin-6-one is unique due to its specific ring structure and the presence of nitrogen and oxygen atoms. Similar compounds include 1,3,4-oxadiazine and 1,3,4-oxadiazole, which also contain nitrogen and oxygen atoms but differ in their ring structures and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of research in medicinal chemistry, materials science, and agrochemistry. The development of efficient synthetic methods and the exploration of its chemical reactions continue to expand the applications of this fascinating compound.
Propriétés
Numéro CAS |
106103-87-1 |
|---|---|
Formule moléculaire |
C3H2N2O2 |
Poids moléculaire |
98.06 g/mol |
Nom IUPAC |
1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H |
Clé InChI |
ZGHRNEWGHRUQIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=COC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




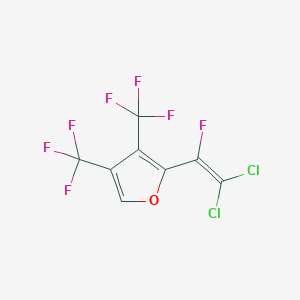
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
